3-Nitroquinolin-7-ol
Description
3-Nitroquinolin-7-ol is a nitro-substituted quinoline derivative characterized by a nitro (-NO₂) group at position 3 and a hydroxyl (-OH) group at position 7 of the quinoline scaffold. These derivatives are typically prepared via nucleophilic aromatic substitution, reduction, and functional group interconversion, yielding compounds with diverse pharmacological and physicochemical properties .
Properties
Molecular Formula |
C9H6N2O3 |
|---|---|
Molecular Weight |
190.16 g/mol |
IUPAC Name |
3-nitroquinolin-7-ol |
InChI |
InChI=1S/C9H6N2O3/c12-8-2-1-6-3-7(11(13)14)5-10-9(6)4-8/h1-5,12H |
InChI Key |
ZPXQGAAMLVFFOC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=NC=C(C=C21)[N+](=O)[O-])O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Variations
The NQ-series compounds (e.g., NQ1–NQ21) share the quinoline core but differ in substituent patterns. Key structural variations include:
- Nitro and hydroxyl positioning: Derivatives like 6-Nitro-8-quinolinol (CAS 16727-28-9) feature a nitro group at position 6 and a hydroxyl at position 8, while 7-Chloro-3-nitroquinolin-4-ol (CAS 5350-50-5) combines a chloro substituent at position 7 with nitro and hydroxyl groups at positions 3 and 4, respectively .
- Alkyl and aryl modifications : NQ1 (C₂₅H₁₉N₃O₄) incorporates a benzyloxy group and methoxy substituent, whereas NQ18 (C₁₈H₁₇N₃O₅) includes ethoxy and methoxy groups .
Table 1: Structural Comparison of Selected Compounds
| Compound | Molecular Formula | Substituents (Positions) | Melting Point (°C) |
|---|---|---|---|
| 3-Nitroquinolin-7-ol* | Not explicitly provided | -NO₂ (3), -OH (7) | N/A |
| 6-Nitro-8-quinolinol | C₉H₆N₂O₃ | -NO₂ (6), -OH (8) | N/A |
| 7-Chloro-3-nitroquinolin-4-ol | C₉H₅ClN₂O₃ | -Cl (7), -NO₂ (3), -OH (4) | N/A |
| NQ1 | C₂₅H₁₉N₃O₄ | Benzyloxy (6), methoxy (7) | 222 |
| NQ18 | C₁₈H₁₇N₃O₅ | Ethoxy (4), methoxy (7) | 181 |
*Inferred from synthetic pathways in evidence.
Physicochemical Properties
- Melting Points : NQ-series compounds exhibit melting points ranging from 156°C (NQ10) to 286°C (NQ20), influenced by substituent polarity and crystallinity. For example, NQ3 (C₂₃H₁₈BrN₃O₄), containing a bromo group, melts at 222°C, while NQ18 (ethoxy-substituted) melts at 181°C .
- Spectroscopic Data: ¹H NMR: NQ18 shows distinct quinoline proton signals at δ 9.17 (s, 1H) and aromatic protons at δ 7.09–7.38 (m, 6H), with ethoxy and methoxy groups at δ 4.31 (q) and 4.0 (s), respectively . Mass Spectrometry: NQ18 has an EI-MS m/z of 355 [M]⁺, consistent with its molecular formula (C₁₈H₁₇N₃O₅) .
Table 2: Spectroscopic and Analytical Data
| Compound | ¹H NMR (δ, key signals) | EI-MS (m/z) | HR-MS (Calculated/Found) |
|---|---|---|---|
| NQ18 | 9.17 (s, quinoline-H), 4.31 (q, OCH₂) | 355 [M]⁺ | 355.1168 / 355.1125 |
| NQ19 | 9.17 (s, quinoline-H), 2.1 (t, CH₃) | 355 [M]⁺ | N/A |
Functional Implications of Substituents
- Hydrophilic vs. Lipophilic Balance : Ethoxy and methoxy groups increase solubility, whereas benzyloxy groups enhance lipophilicity .
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